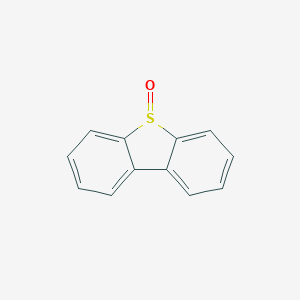
Dibenzothiophene 5-oxide
Cat. No. B087181
Key on ui cas rn:
1013-23-6
M. Wt: 200.26 g/mol
InChI Key: NGDPCAMPVQYGCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05034551
Procedure details


The cyclohexane extracts (containing DSDA) were combined and concentrated to an oil which was added hot (over 70° C.) in a thin stream over 5 min to a very vigorously agitated solution of 1.1 N aqueous sodium hydroxide (300 ml) at 95° C. Granules of DBTO were rapidly formed. The DBTO slurry was agitated vigorously at 90°-95° C. for 10-15 minutes, then cooled to 30° C. and filtered. The DBTO cake was thoroughly washed with water (3×100 ml) and dried (25-33% loss on drying).


Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:6]([S:7]([C:10]2[CH:15]=[CH:14][C:13]3C(OC(=O)[C:12]=3[CH:11]=2)=O)(=[O:9])=O)=[CH:5][C:4]2C(OC(=O)[C:3]=2[CH:2]=1)=O>C1CCCCC1>[CH:13]1[CH:12]=[C:11]2[C:5]3[C:6]([S:7](=[O:9])[C:10]2=[CH:15][CH:14]=1)=[CH:1][CH:2]=[CH:3][CH:4]=3
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC2=C(C=C1S(=O)(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to an oil which
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added hot (over 70° C.) in a thin stream over 5 min to a very vigorously agitated solution of 1.1 N aqueous sodium hydroxide (300 ml) at 95° C
|
|
Duration
|
5 min
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC=C2C(=C1)C3=CC=CC=C3S2=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
